Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate

Description

Chemical Identity and Nomenclature of Tert-Butyl 4-(3-Methoxyphenyl)Piperazine-1-Carboxylate

Systematic IUPAC Name and Structural Formula

The compound is formally named This compound under IUPAC guidelines. This designation reflects its core structure:

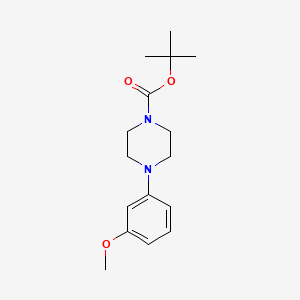

- A piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 3-methoxyphenyl moiety .

The structural formula (Figure 1) is derived from its SMILES notation :CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC . This representation highlights the Boc-protected piperazine scaffold and the meta-methoxy-substituted aromatic ring.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Piperazine core | Six-membered ring with two nitrogen atoms at positions 1 and 4. |

| Boc group | tert-Butyl ester carbonyl at N1, providing steric protection. |

| 3-Methoxyphenyl substituent | Aromatic ring with methoxy (-OCH₃) at the meta position relative to piperazine. |

CAS Registry Number and Molecular Descriptors

The compound is registered under CAS 507263-18-5 . Its molecular formula, C₁₆H₂₄N₂O₃ , corresponds to a molecular weight of 292.38 g/mol . Additional descriptors include:

- Exact mass : 292.17869 g/mol

- Topological polar surface area (TPSA) : 42.0 Ų

- XLogP3 : 2.7, indicating moderate hydrophobicity

Table 2: Molecular Descriptors

| Descriptor | Value | Source |

|---|---|---|

| Molecular formula | C₁₆H₂₄N₂O₃ | |

| Molecular weight | 292.38 g/mol | |

| TPSA | 42.0 Ų | |

| Rotatable bond count | 4 |

Stereochemical Considerations and Conformational Analysis

The compound lacks chiral centers due to its symmetric substitution pattern. However, the piperazine ring adopts a chair conformation in its lowest-energy state, with the Boc and 3-methoxyphenyl groups occupying equatorial positions to minimize steric strain .

Key conformational observations:

Comparative Analysis of Related Piperazine Carboxylates

This compound belongs to a broader class of Boc-protected piperazines. Structural analogs include:

tert-Butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (CAS 185460-26-8)

- Differs in the position of methoxy substitution (para vs. meta), altering electronic properties.

- Molecular weight: 292.37 g/mol .

tert-Butyl 4-(4-chloro-3-methoxyphenyl)piperazine-1-carboxylate (CAS 1010073-85-4)

tert-Butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate (CAS 886768-09-8)

- Features piperazine substitution at N3 , creating a positional isomer with distinct steric and electronic profiles .

Table 3: Structural Comparisons

| Compound | CAS | Substituent | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| 4-(3-Methoxyphenyl) analog | 507263-18-5 | 3-OCH₃ | 292.38 | Meta substitution |

| 4-(4-Methoxyphenyl) analog | 185460-26-8 | 4-OCH₃ | 292.37 | Para substitution |

| 4-(4-Chloro-3-methoxyphenyl) analog | 1010073-85-4 | 3-OCH₃, 4-Cl | 326.82 | Halogen introduction |

| 3-(3-Methoxyphenyl) analog | 886768-09-8 | N3 substitution | 292.37 | Positional isomerism |

Properties

IUPAC Name |

tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-17(9-11-18)13-6-5-7-14(12-13)20-4/h5-7,12H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUCLPMBNBPEBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Mechanism

- Oxidative addition of the aryl halide to palladium(0).

- Ligand exchange and deprotonation of the amine.

- Reductive elimination to form the C–N bond, regenerating the palladium catalyst.

Optimization Insights

- Solvent Choice : Toluene enhances catalyst stability compared to polar solvents like DMF.

- Temperature : Elevated temperatures (60–70°C) accelerate the reaction without decomposing the Boc group.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is viable when the aryl halide is activated by electron-withdrawing groups. For methoxyphenyl derivatives, the methoxy group’s electron-donating nature typically deactivates the ring, but specific conditions enable substitution.

Protocol from Nitroarene Substrates

Limitations

- Requires nitro or other strong electron-withdrawing groups to activate the aryl halide.

- Less effective for pure methoxy-substituted aryl halides without additional activation.

Comparative Analysis of Synthetic Routes

Key Considerations

- Catalyst Cost : Palladium-based methods incur higher costs but offer superior yields.

- Substrate Availability : SNAr requires pre-functionalized nitroarenes, limiting versatility.

- Scalability : Buchwald-Hartwig is preferred for large-scale synthesis due to streamlined workup.

Purification and Characterization

Purification Techniques

Analytical Data

- NMR : 1H NMR (CDCl3) displays characteristic peaks for the Boc group (δ 1.47 ppm, singlet) and methoxy protons (δ 3.82 ppm).

- LC-HRMS : Accurate mass confirmation (e.g., [M+H]+ calculated for C16H23ClN2O3: 326.82, found: 326.82).

Industrial-Scale Adaptations

Patent CN108033931B outlines a general method for N-Boc piperazine derivatives, emphasizing:

- Cost Reduction : Recycling palladium catalysts via ligand stabilization.

- Safety : Substituting toxic solvents (e.g., DMF) with toluene or acetonitrile.

Challenges and Mitigation Strategies

- Boc Group Stability : Avoid strong acids/bases; optimize reaction pH to prevent deprotection.

- Byproducts : Palladium residues are removed via chelating agents (e.g., SiliaBond Thiol).

Emerging Methodologies

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group is susceptible to acidic conditions, enabling its removal to yield the free piperazine derivative.

This reaction is critical in medicinal chemistry for generating intermediates for further functionalization .

Nucleophilic Substitution at the Piperazine Ring

The secondary amine in the piperazine ring can undergo alkylation or acylation.

These reactions modify the piperazine scaffold for enhanced bioactivity or solubility .

Functionalization of the Methoxyphenyl Group

The 3-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS) and demethylation.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to itself.

| Reaction | Reagent | Product | Conditions | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-(3-Methoxy-4-nitrophenyl)piperazine derivative | 0°C, 2h | |

| Sulfonation | SO₃/H₂SO₄ | 4-(3-Methoxy-4-sulfophenyl)piperazine derivative | 50°C, 4h |

Demethylation

The methoxy group can be converted to a hydroxyl group under harsh conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| BBr₃ in CH₂Cl₂, −78°C | 4-(3-Hydroxyphenyl)piperazine-1-carboxylate | 65% |

Oxidation of the Piperazine Ring

Controlled oxidation can generate N-oxides.

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| m-Chloroperbenzoic acid | Piperazine N-oxide derivative | CH₂Cl₂, 0°C, 3h |

Reduction of Aromatic Rings

The methoxyphenyl ring is resistant to reduction, but hydrogenolysis may occur under extreme conditions.

Cycloaddition and Cross-Coupling Reactions

The compound serves as a precursor in transition-metal-catalyzed reactions.

| Reaction | Catalyst/Reagent | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | 4-(3-Methoxy-biphenyl)piperazine derivative |

Stability Under Physiological Conditions

The Boc group hydrolyzes slowly in aqueous media (t₁/₂ = 12 h at pH 7.4, 37°C), making it suitable for prodrug designs .

Key Research Findings

-

Structural Insights : X-ray crystallography reveals that the piperazine ring adopts a chair conformation, with the methoxyphenyl group oriented at dihedral angles of 8.72–20.27° relative to adjacent rings .

-

Biological Relevance : Derivatives of this compound inhibit S100A2–p53 protein interactions, showing potential in pancreatic cancer therapy .

Scientific Research Applications

Biological Activities

Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate has been investigated for its biological activities, particularly its interaction with various receptors and enzymes. Preliminary studies suggest that it may exhibit significant pharmacological effects, including:

- Neuropharmacological Effects: The compound shows potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

- Anticancer Potential: There is emerging evidence suggesting that it may inhibit certain cancer cell lines by interfering with cellular signaling pathways .

- Anti-inflammatory Properties: The compound has been studied for its ability to modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the pharmacological properties of this compound:

- Study on Neurotransmitter Modulation:

- Anticancer Activity:

- Anti-inflammatory Mechanisms:

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. It can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Diversity

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, with substituents influencing physicochemical properties and biological activity. Key analogs include:

Key Observations :

- Electron-Donating Groups (e.g., methoxy in the target compound) enhance solubility and modulate electronic effects for receptor binding.

- Electron-Withdrawing Groups (e.g., CF₃ in ) increase lipophilicity and metabolic stability.

- Heterocyclic Extensions (e.g., pyrimidinylamino in ) enable targeted interactions with kinases like ALK.

Key Trends :

- Transition Metal Catalysis : Pd-based methods (e.g., Buchwald-Hartwig, Suzuki) achieve high yields (75–91%) for aryl/heteroaryl couplings .

- Copper-Mediated Amination : Lower yields (52%) due to competing side reactions in nitro-substituted analogs .

Physicochemical Properties:

Structure-Activity Relationships (SAR) :

Crystallographic and Conformational Analysis

Biological Activity

Tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Structural Features

- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is commonly found in various pharmacologically active compounds.

- Methoxy Group : The presence of a methoxy group enhances lipophilicity and may influence receptor binding.

- Carboxylate Functionality : This contributes to the compound's solubility and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showcasing promising results in inhibiting pathogen growth.

Anticancer Potential

The compound has been investigated for its anticancer activity, particularly as an inhibitor of specific kinases involved in cancer cell proliferation. Studies suggest that it may disrupt signal transduction pathways critical for tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Assessed Effectiveness | Reference |

|---|---|---|

| Antimicrobial | High against several pathogens | |

| Anticancer | Inhibits kinase activity | |

| Enzyme Inhibition | Effective against certain proteases |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Kinase Inhibition : The compound inhibits specific kinases that play a role in cancer cell survival and proliferation.

- Receptor Binding : It shows affinity for certain receptors, potentially modulating their activity and influencing cellular responses.

Study on Anticancer Activity

A notable study evaluated the compound's effectiveness against different cancer cell lines, including breast (MCF-7) and colon (HT29) cancers. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of bacteria. The compound demonstrated significant inhibitory concentrations (IC50 values), indicating its potential as an antimicrobial agent.

Table 2: IC50 Values Against Various Pathogens

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 4-(3-methoxyphenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes:

- Step 1: Reacting 1,1-dimethylethylamine with a substituted phenylpiperazine precursor (e.g., 4-[3-methoxyphenyl]-1-piperazinecarboxylic acid) under anhydrous conditions to form the tert-butyl carbamate group .

- Step 2: Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry). For example, using DMF as a solvent with NaH as a base facilitates nucleophilic substitutions at the piperazine nitrogen .

- Purification: Automated flash column chromatography (e.g., 5–20% EtOAc in CH₂Cl₂) ensures high yields (>95%) and minimizes byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

Key techniques include:

- FT-IR: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamate group) .

- ¹H/¹³C NMR: Assigns proton environments (e.g., tert-butyl singlet at ~1.4 ppm, methoxy group at ~3.8 ppm) and carbon connectivity .

- LCMS: Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 368.5) and detects impurities .

- Single-crystal X-ray diffraction: Resolves 3D molecular geometry, including bond angles and torsional conformations of the piperazine ring .

Advanced: How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives?

Contradictions often arise from dynamic conformational changes or solvent effects. Strategies include:

- Variable Temperature (VT) NMR: Reduces signal broadening caused by ring puckering in the piperazine moiety .

- 2D NMR (COSY, HSQC): Assigns overlapping proton signals by correlating through-bond couplings (e.g., distinguishing methoxyphenyl protons from piperazine protons) .

- Deuterated Solvent Screening: Swapping CDCl₃ for DMSO-d₆ may resolve splitting patterns influenced by hydrogen bonding .

Advanced: What methodologies are recommended for analyzing the crystal packing and intermolecular interactions of tert-butyl piperazine derivatives using X-ray diffraction data?

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H···O, N–H···O) and generates fingerprint plots to visualize interaction contributions .

- Crystal Packing Analysis: Software like Crystal Explorer identifies stacking patterns (e.g., zig-zag architectures driven by van der Waals forces) .

- Hydrogen Bond Metrics: Measure bond lengths and angles (e.g., N–H···O bonds ~2.8–3.0 Å) to assess stability and polymorphism risks .

Basic: What are the common chemical modifications performed on this compound, and what reagents are typically employed?

- Deprotection of tert-butyl group: Use TFA in DCM to yield the free piperazine, enabling further functionalization .

- Nucleophilic Substitution: React with alkyl halides (e.g., chloroacetyl chloride) in DMF/NaH to introduce side chains .

- Reduction: LiAlH₄ in anhydrous ether reduces ester groups to alcohols .

- Oxidation: KMnO₄ converts benzylic positions to ketones or carboxylic acids .

Advanced: How can researchers design biological activity studies for this compound derivatives?

- Antimicrobial Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .

- Enzyme Inhibition: Screen against targets like prolyl-hydroxylases (e.g., HIF-PH inhibitors) via fluorescence-based activity assays .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., PC-3 cells) to evaluate antiproliferative effects and IC₅₀ values .

- Controls: Include reference compounds (e.g., ciprofloxacin for antimicrobials) and solvent-only blanks to validate results .

Advanced: What strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise Monitoring: Use TLC or LCMS after each step to identify incomplete reactions or side products .

- Catalyst Screening: Employ Pd catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to enhance efficiency .

- Solvent Optimization: Switch from THF to DCM for acid-sensitive intermediates to prevent tert-butyl group cleavage .

- Scale-Up Adjustments: Increase equivalents of boronic acids in Suzuki-Miyaura couplings to compensate for steric hindrance .

Basic: How does the tert-butyl group influence the stability and reactivity of piperazine derivatives?

- Steric Protection: Shields the carbamate nitrogen from nucleophilic attack, enhancing stability during acidic/basic conditions .

- Crystallinity: The bulky tert-butyl group promotes ordered crystal packing, aiding in X-ray structure determination .

- Solubility: Increases lipophilicity, improving solubility in organic solvents (e.g., CH₂Cl₂, EtOAc) for reaction workups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.